Cas no 30830-27-4 (3-(benzyloxy)cyclobutan-1-one)
3-(benzyloxy)cyclobutan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-(Benzyloxy)cyclobutanone
- 3-(benzyloxy)-2,2-dichlorocyclobutanone
- 3-(Benzyloxy)cyclobutan-1-one
- 3-(phenylmethoxy)cyclobutan-1-one
- 3-Benzyloxy-cyclobutanone
- 3-phenylmethoxycyclobutan-1-one
- Cyclobutanone, 3-(phenylmethoxy)-
- 3-phenylmethyloxycyclobutanone
- CYCLOBUTANONE,3-(PHENYLMETHOXY)
- 3-(benzyloxy)cyclobutan-1-one
-
- MDL: MFCD09755991
- Inchi: 1S/C11H12O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
- InChI Key: GPPSQLLIFNWNSB-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1CC(C1)=O
Computed Properties
- Exact Mass: 176.08400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
Experimental Properties
- Density: 1.11
- Boiling Point: 285 ºC
- Flash Point: 126 ºC
- Refractive Index: 1.5225
- PSA: 26.30000
- LogP: 1.93470
3-(benzyloxy)cyclobutan-1-one Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-(benzyloxy)cyclobutan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079606-1g |
3-(Benzyloxy)cyclobutanone |
30830-27-4 | 97% | 1g |
£44.00 | 2022-03-01 | |
| Fluorochem | 079606-5g |
3-(Benzyloxy)cyclobutanone |
30830-27-4 | 97% | 5g |
£95.00 | 2022-03-01 | |
| Fluorochem | 079606-10g |
3-(Benzyloxy)cyclobutanone |
30830-27-4 | 97% | 10g |
£188.00 | 2022-03-01 | |
| Fluorochem | 079606-25g |
3-(Benzyloxy)cyclobutanone |
30830-27-4 | 97% | 25g |
£489.00 | 2022-03-01 | |
| Alichem | A279000091-10g |
3-(Benzyloxy)cyclobutanone |
30830-27-4 | 97% | 10g |
$189.17 | 2023-09-02 | |
| Alichem | A279000091-25g |
3-(Benzyloxy)cyclobutanone |
30830-27-4 | 97% | 25g |
$380.07 | 2023-09-02 | |
| Chemenu | CM107741-10g |
3-(benzyloxy)cyclobutan-1-one |
30830-27-4 | 95+% | 10g |
$216 | 2021-06-15 | |
| Chemenu | CM107741-25g |
3-(benzyloxy)cyclobutan-1-one |
30830-27-4 | 95+% | 25g |
$285 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 076295-1g |
3-(benzyloxy)cyclobutan-1-one |
30830-27-4 | 95+% | 1g |
2355.0CNY | 2021-07-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 076295-5g |
3-(benzyloxy)cyclobutan-1-one |
30830-27-4 | 95+% | 5g |
9135.0CNY | 2021-07-01 |
3-(benzyloxy)cyclobutan-1-one Suppliers
3-(benzyloxy)cyclobutan-1-one Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-(benzyloxy)cyclobutan-1-one
Introduction to 3-(benzyloxy)cyclobutan-1-one (CAS No. 30830-27-4)
3-(benzyloxy)cyclobutan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 30830-27-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone features a cyclobutane ring substituted with a benzyloxy group at the 3-position and a carbonyl group at the 1-position. Its unique structural framework makes it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules and functional materials.
The compound’s molecular structure, characterized by a rigid cyclobutane core and an electron-withdrawing carbonyl group, contributes to its reactivity and potential applications. The presence of the benzyloxy moiety enhances its solubility in organic solvents and facilitates further chemical modifications, making it a versatile building block for drug discovery and material science.
In recent years, 3-(benzyloxy)cyclobutan-1-one has garnered attention in medicinal chemistry due to its potential as a precursor for designing novel therapeutic agents. Researchers have explored its utility in synthesizing derivatives with enhanced pharmacological properties. For instance, modifications of the cyclobutane ring have been investigated for their role in modulating enzyme inhibition and receptor binding affinity. These studies highlight the compound’s significance in developing small-molecule drugs targeting neurological and inflammatory disorders.
One of the most compelling aspects of 3-(benzyloxy)cyclobutan-1-one is its role in constructing complex scaffolds through transition-metal-catalyzed reactions. The cyclobutane ring can undergo various transformations, such as ring-opening metathesis or cross-coupling reactions, enabling the synthesis of diverse molecular architectures. These synthetic pathways are crucial for generating libraries of compounds for high-throughput screening, a cornerstone of modern drug discovery.
The compound’s stability under various reaction conditions also makes it an attractive candidate for industrial applications. Its resistance to hydrolysis and oxidation allows for prolonged storage and repeated use in multi-step syntheses, reducing waste and improving cost-efficiency. Such attributes are particularly valuable in large-scale pharmaceutical manufacturing where reproducibility and yield optimization are paramount.
Advances in computational chemistry have further expanded the utility of 3-(benzyloxy)cyclobutan-1-one. Molecular modeling studies suggest that derivatives of this compound exhibit promising interactions with biological targets, such as protein kinases and ion channels. These insights have guided experimental efforts to fine-tune the structure-activity relationships (SAR) of potential drug candidates. The integration of experimental data with computational predictions has accelerated the discovery process, leading to more targeted and effective therapeutic interventions.
In addition to its pharmaceutical applications, 3-(benzyloxy)cyclobutan-1-one has found utility in materials science. Its rigid framework and functional groups make it a suitable candidate for designing polymers with specific mechanical and thermal properties. Researchers have explored its incorporation into polymeric matrices to enhance material performance in applications ranging from coatings to advanced composites.
The synthesis of 3-(benzyloxy)cyclobutan-1-one itself is an area of active research. Recent methodologies have focused on developing greener and more efficient routes to this intermediate. Catalytic processes employing recyclable ligands and renewable solvents have been reported, aligning with the growing emphasis on sustainable chemistry practices. Such innovations not only improve environmental sustainability but also enhance economic feasibility for industrial-scale production.
The future prospects of 3-(benzyloxy)cyclobutan-1-one are promising, with ongoing investigations into its role in emerging fields like nanotechnology and biomedicine. Its ability to serve as a versatile scaffold allows for interdisciplinary applications, bridging gaps between chemistry, biology, and materials science. As research continues to uncover new possibilities, this compound is poised to remain a cornerstone in synthetic and applied chemistry.
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